Standard short-chain polyamides (e.g., PA6) suffer severe dimensional instability and strength loss in humid environments due to high moisture uptake. Laurolactam enables PA12, delivering consistent mechanical performance where others fail.
Global supply available; suitable for R&D and bulk procurement.
Laurolactam (azacyclotridecan-2-one) is a 13-membered cyclic amide and the essential monomeric precursor for the synthesis of Polyamide 12 (PA12) via ring-opening polymerization [1]. Featuring a long aliphatic chain with 11 methylene groups separating each amide linkage, it presents as a crystalline solid with a melting point of 150–153 °C . In industrial procurement and materials science, laurolactam is prioritized over shorter-chain lactams when the downstream polymer requires minimal hydrogen bonding density, which directly translates to exceptional hydrophobicity, low density, and high intrinsic flexibility [2]. Its primary value proposition lies in its ability to produce engineering plastics that maintain strict dimensional and mechanical stability in harsh, fluctuating environments where standard polyamides fail [1].
Substituting laurolactam with the more ubiquitous and lower-cost caprolactam (the precursor to PA6) fundamentally alters the resulting polymer's molecular architecture and failure modes [1]. Caprolactam contains only five methylene groups per amide, creating a densely hydrogen-bonded polymer network that absorbs significant atmospheric moisture [2]. This moisture acts as a plasticizer, causing caprolactam-derived components to swell, lose up to 20% of their tensile strength, and fail dimensional tolerance checks in humid environments [2]. Furthermore, the higher rigidity of short-chain lactam polymers makes them prone to brittle fracture at sub-zero temperatures[1]. Buyers must procure laurolactam when the application demands a hydrophobic, long-chain aliphatic backbone that guarantees consistent mechanical performance and dimensional stability regardless of environmental moisture [3].
The extended hydrocarbon segment of laurolactam radically reduces the hydrophilicity of its resulting polymer compared to caprolactam. At standard equilibrium (23°C, 50% relative humidity), laurolactam-derived PA12 absorbs only 0.8–1.2% moisture, whereas caprolactam-derived PA6 absorbs approximately 3.5% [1]. At full saturation, the short-chain alternative can absorb up to 11 times more water [2]. This drastic reduction in moisture uptake prevents the dimensional swelling and loss of tensile strength that plagues standard polyamides.
| Evidence Dimension | Equilibrium Moisture Absorption (23°C, 50% RH) |
| Target Compound Data | 0.8–1.2% (Laurolactam / PA12) |
| Comparator Or Baseline | ~3.5% (Caprolactam / PA6) |
| Quantified Difference | 65–75% reduction in moisture uptake |
| Conditions | Standard atmospheric equilibration (ISO 62) |
Crucial for procuring precursors for precision-molded parts where moisture-induced dimensional changes or mechanical degradation are unacceptable.
Laurolactam's 12-carbon repeat unit creates a less densely packed semi-crystalline morphology than short-chain lactams. As a result, the specific gravity of the polymerized laurolactam is 1.01–1.03 g/cm³, which is the lowest among all standard commercial polyamides [1]. In contrast, caprolactam yields a polymer with a density of 1.13–1.14 g/cm³ [2]. This inherent structural trait allows for the production of lighter components without sacrificing chemical resistance.
| Evidence Dimension | Polymer Density |
| Target Compound Data | 1.01–1.03 g/cm³ (Laurolactam / PA12) |
| Comparator Or Baseline | 1.13–1.14 g/cm³ (Caprolactam / PA6) |
| Quantified Difference | ~9–11% reduction in material density |
| Conditions | Standard solid polymer density measurement (ISO 1183) |
Enables significant weight savings in high-volume automotive and aerospace manufacturing, directly reducing fuel consumption and material weight per part.
The reduced hydrogen bonding density in laurolactam-derived polymers lowers the thermal energy required to melt the crystalline domains. PA12 exhibits a melting point (Tm) of 176–180 °C, compared to the ~220 °C melting point of caprolactam-derived PA6 [1]. This lower melting transition allows for significantly reduced processing temperatures during extrusion and injection molding, mitigating the risk of thermal degradation for sensitive additives[2].
| Evidence Dimension | Polymer Melting Point (Tm) |
| Target Compound Data | 176–180 °C (Laurolactam / PA12) |
| Comparator Or Baseline | ~220 °C (Caprolactam / PA6) |
| Quantified Difference | ~40 °C reduction in processing melting point |
| Conditions | Differential Scanning Calorimetry (DSC) |
Lowers energy consumption during manufacturing and permits the compounding of heat-sensitive functional fillers that would degrade at PA6 processing temperatures.
By spacing amide groups across twelve carbon atoms, laurolactam reduces the polymer's hydrogen bonding density by approximately 50% relative to caprolactam [1]. This structural shift drastically lowers the tensile and flexural modulus. While caprolactam yields a rigid polymer with a modulus near 3,200 MPa, laurolactam produces a highly ductile material with a modulus of 1,300–1,600 MPa [1]. This provides superior intrinsic flexibility and cyclic fatigue resistance without requiring leachable plasticizers[2].
| Evidence Dimension | Tensile Modulus |
| Target Compound Data | 1,300–1,600 MPa (Laurolactam / PA12) |
| Comparator Or Baseline | ~3,200 MPa (Caprolactam / PA6) |
| Quantified Difference | ~50% reduction in stiffness (higher flexibility) |
| Conditions | Dry-as-molded tensile testing (ISO 527) |
Dictates the selection of laurolactam for dynamic applications like living hinges, tubing, and snap-fit assemblies where high rigidity leads to premature fatigue failure.
Driven directly by its exceptionally low moisture absorption (0.8–1.2%) and high chemical resistance, laurolactam is the monomer of choice for manufacturing automotive fluid transfer systems. Unlike caprolactam-based polymers, the resulting PA12 maintains its dimensional tolerances and burst strength even when continuously exposed to hydrocarbons and environmental moisture [1].
Leveraging its low specific gravity (1.01–1.03 g/cm³), laurolactam is procured to synthesize lightweight structural components and 3D printing filaments (e.g., SLS powders) for the aerospace and UAV sectors, where minimizing mass without sacrificing impact resistance is a primary engineering constraint[2].
Because laurolactam imparts a low flexural modulus (1,300–1,600 MPa) and superior low-temperature ductility, it is widely utilized to produce protective sheathing for fiber optic cables and electrical wiring. It prevents brittle fracture during cold-weather installation and withstands cyclic bending better than rigid short-chain polyamides [3].
In specialized polymer research, laurolactam is copolymerized with caprolactam to disrupt the crystalline structure of the homopolymers. This yields random PA6/12 copolymers with tunable, significantly lowered melting points (often <150 °C) and enhanced toughness, making them ideal for high-performance hot-melt adhesives and toughening modifiers [1].
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